molecular formula C17H24N2O3 B8134757 3-[4-(2-Tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid

3-[4-(2-Tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No.: B8134757
M. Wt: 304.4 g/mol
InChI Key: BJJSTQNQWBMPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A1-10438, also known as 3-[4-(2-tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid, is a compound with significant potential in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of A1-10438 involves several steps, starting with the preparation of the piperazine derivative. The synthetic route typically includes the reaction of 2-tert-butylphenylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a suitable acylating agent to introduce the oxopropanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

A1-10438 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

A1-10438 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of A1-10438 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

A1-10438 can be compared with other similar compounds, such as:

    3-[4-(2-tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid analogs: These compounds have similar structures but may differ in specific functional groups or substituents.

    Other piperazine derivatives: These compounds share the piperazine core structure but may have different substituents or functional groups.

The uniqueness of A1-10438 lies in its specific combination of functional groups and its resulting chemical properties .

Properties

IUPAC Name

3-[4-(2-tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)13-6-4-5-7-14(13)18-8-10-19(11-9-18)15(20)12-16(21)22/h4-7H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJSTQNQWBMPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-[4-(2-tert-butylphenyl)piperazin-1-yl]-3-oxopropanoate obtained in Example 8 (300 mg), lithium hydroxide monohydrate (840 mg), water (10 mL), and tetrahydrofuran (10 mL) was stirred at room temperature for 3 h. 6 M hydrochloric acid solution was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to provide the title compound (199 mg, 73%) as a colorless solid.
Name
ethyl 3-[4-(2-tert-butylphenyl)piperazin-1-yl]-3-oxopropanoate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

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